![molecular formula C19H22N2O3 B5530919 (4R)-4-hydroxy-N-methyl-N-(4-phenoxybenzyl)-L-prolinamide](/img/structure/B5530919.png)
(4R)-4-hydroxy-N-methyl-N-(4-phenoxybenzyl)-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Prolinamides, including derivatives similar to (4R)-4-hydroxy-N-methyl-N-(4-phenoxybenzyl)-L-prolinamide, have been synthesized for use as catalysts in reactions such as the direct aldol reaction. For instance, a study described the synthesis of L-prolinamide derivatives, prepared from L-proline and simple aliphatic and aromatic amines, which were active catalysts for the direct aldol reaction (Proceedings of the National Academy of Sciences of the United States of America, 2004).
Molecular Structure Analysis
- Detailed structural analysis of prolinamide derivatives, which are structurally related to (4R)-4-hydroxy-N-methyl-N-(4-phenoxybenzyl)-L-prolinamide, has been conducted using techniques like FT-IR, NMR, and X-ray crystallography. These studies help in understanding the molecular geometry, bonding patterns, and electronic structure of these compounds (Journal of Molecular Structure, 2015).
Chemical Reactions and Properties
- The reactivity of prolinamide derivatives in chemical reactions, especially in catalysis, has been extensively studied. For example, L-prolinamides have been used as catalysts in asymmetric direct aldol reactions, demonstrating their utility in synthesizing complex organic molecules with high stereoselectivity (Chemical Communications, 2006).
properties
IUPAC Name |
(2S,4R)-4-hydroxy-N-methyl-N-[(4-phenoxyphenyl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(19(23)18-11-15(22)12-20-18)13-14-7-9-17(10-8-14)24-16-5-3-2-4-6-16/h2-10,15,18,20,22H,11-13H2,1H3/t15-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXXWGUZCAUPQP-QAPCUYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C3CC(CN3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)[C@@H]3C[C@H](CN3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-hydroxy-N-methyl-N-(4-phenoxybenzyl)-L-prolinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.